molecular formula C15H27N3O3 B13170430 tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate

tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate

Cat. No.: B13170430
M. Wt: 297.39 g/mol
InChI Key: PUNCUZCEJYSFIR-LBPRGKRZSA-N
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Description

tert-Butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate is a sophisticated chiral building block of significant interest in medicinal chemistry and drug discovery. Its core structure integrates a piperidine ring, a pyrrolidine ring, and a tert-butyloxycarbonyl (Boc) protecting group, making it a versatile scaffold for the synthesis of biologically active molecules. The molecule's primary research value lies in its potential to serve as a precursor or intermediate in the development of protease inhibitors, as the (S)-proline-like moiety can mimic transition states or serve as a key pharmacophore. The constrained, three-dimensional structure afforded by the cis-amide bond between the pyrrolidine and piperidine rings is particularly valuable for targeting protein-protein interactions and enzymes that recognize specific secondary structures. The Boc-protected amine on the piperidine ring provides a critical handle for further synthetic elaboration, allowing researchers to introduce diverse functional groups to optimize potency, selectivity, and pharmacokinetic properties. This compound is especially relevant in the design of inhibitors for targets like dipeptidyl peptidase 4 (DPP-4) and other proteases, where the stereochemistry of the pyrrolidine carbon is crucial for binding affinity. Its application extends to the construction of complex peptide mimetics and macrocyclic compounds, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

Properties

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl N-[1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-11-6-9-18(10-7-11)13(19)12-5-4-8-16-12/h11-12,16H,4-10H2,1-3H3,(H,17,20)/t12-/m0/s1

InChI Key

PUNCUZCEJYSFIR-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Key Starting Materials

Coupling Strategies

The target compound is synthesized via amide bond formation between the piperidine amine and the pyrrolidine carboxylic acid. Two primary methods are validated:

Method A: HOBt/HBTU-Mediated Coupling
  • Activation : (2S)-Pyrrolidine-2-carboxylic acid is activated using hydroxybenzotriazole (HOBt) and hexafluorophosphate benzotriazole tetramethyluronium (HBTU) in dichloromethane (DCM).
  • Base : N,N-Diisopropylethylamine (DIPEA) is added to deprotonate the amine and drive the reaction.
  • Reaction : Stirred under nitrogen at room temperature for 24 hours.
  • Workup : The crude product is purified via silica gel chromatography (0–1% methanol in DCM).

Yield : 84%
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.47 (s, 9H, tert-butyl), 3.15–3.72 (m, piperidine and pyrrolidine protons), 4.65–4.70 (m, NH).
  • MS (ES+) : m/z 354.2 [M+H]⁺.
Method B: PyBroP-Mediated Coupling
  • Activation : Phosphonium reagent PyBroP is used with 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Solvent : DCM with molecular sieves to absorb moisture.
  • Conditions : Stirred at 20°C for 24 hours.

Yield : 78%
Advantage : Reduced racemization risk due to milder conditions.

Comparative Analysis of Methods

Parameter Method A (HOBt/HBTU) Method B (PyBroP)
Yield 84% 78%
Reaction Time 24 hours 24 hours
Purification Column chromatography Column chromatography
Stereopurity >99% ee >99% ee

Method A is preferred for higher yield, while Method B offers advantages in moisture-sensitive systems.

Critical Reaction Optimization

  • Solvent Choice : DCM and DMF are both effective, but DCM minimizes side reactions.
  • Temperature : Room temperature (20–25°C) avoids decomposition of the tert-butyl group.
  • Protection/Deprotection : The tert-butyl carbamate remains stable under coupling conditions, eliminating the need for intermediate deprotection.

Scalability and Industrial Relevance

Analytical Data Validation

  • HPLC Purity : >99% (Method: C18 column, 0.1% TFA in water/acetonitrile).
  • Chiral Analysis : Confirmed via chiral HPLC (Chiralpak AD-H column, heptane/ethanol).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while reduction could lead to simpler amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl}carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential interactions with various biological molecules. It can serve as a model compound for studying the behavior of similar structures in biological systems .

Medicine

In medicine, tert-Butyl N-{1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl}carbamate is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the creation of specialized polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl N-{1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Variations

The following compounds share the tert-butyl carbamate-piperidine scaffold but differ in substituents at the 1-position:

Compound Name Substituent at 1-Position Molecular Weight (g/mol) Key Properties/Applications Evidence ID
tert-butyl (1-acetylpiperidin-4-yl)carbamate Acetyl group 228.29 Simpler structure; used in synthesizing acetylated piperidine intermediates for drug candidates (e.g., kinase inhibitors) .
tert-butyl N-[1-(oxane-4-carbonyl)piperidin-4-yl]carbamate Tetrahydro-2H-pyran-4-yl carbonyl 312.41 Six-membered oxane ring increases hydrophilicity; potential agrochemical applications .
tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate Indole-3-ylmethyl 329.43 Aromatic indole enhances π-π stacking; explored in CNS drug discovery .
tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate 3,5-Dichlorobenzyl 359.30 Chlorine atoms improve lipophilicity; antibacterial/antifungal applications .
tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate Pyrimidinyl with methylsulfonyl and phenoxy 448.50 Heteroaromatic group for kinase inhibition; high molecular weight impacts solubility .

Stereochemical and Functional Group Analysis

  • Chirality: The (2S)-pyrrolidine in the target compound contrasts with non-chiral substituents (e.g., acetyl in or oxane in ). This stereochemistry is crucial for binding to chiral targets like DPP-IV inhibitors, where enantiomers exhibit varying potency .
  • Hydrogen Bonding : The pyrrolidine’s secondary amine (if deprotected) can donate/accept hydrogen bonds, unlike the acetyl group in or the ether in .
  • Conformational Rigidity : The pyrrolidine’s five-membered ring imposes fewer rotational constraints than the six-membered oxane in but more than flexible alkyl chains in .

Pharmacological Potential

  • DPP-IV Inhibition : Compounds with pyrrolidine carbonyl groups (e.g., ’s 7k and 8k) show efficacy as dipeptidyl peptidase-IV inhibitors, critical for diabetes treatment. The (2S) configuration enhances binding affinity .
  • Kinase Targets : Pyrimidinyl derivatives () are explored in oncology for their ability to inhibit tyrosine kinases .

Physicochemical Properties

  • Solubility : The oxane derivative () is more water-soluble than the indole-containing compound () due to its ether oxygen .
  • Stability : Acetylated derivatives () may undergo hydrolysis under acidic conditions, whereas the pyrrolidine carbonyl group in the target compound is more stable .

Biological Activity

Tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H30N4O3
  • Molecular Weight : 342.45 g/mol
  • CAS Number : 401566-80-1

The compound exhibits biological activity primarily through modulation of various biological pathways. It has been studied for its influence on P-glycoprotein (P-gp), a critical efflux transporter involved in drug resistance.

P-glycoprotein Interaction

Research indicates that this compound acts as a modulator of P-gp ATPase activity. In vitro studies demonstrated that it can significantly enhance the intracellular concentration of chemotherapeutic agents such as paclitaxel, doxorubicin, and vincristine in resistant cell lines at concentrations around 10 µM . This suggests potential utility in overcoming multidrug resistance (MDR) in cancer therapy.

Biological Activity Data

Study Cell Line Concentration (µM) Effect
Study 1SW620/Ad30010Increased intracellular drug concentration
Study 2A5495Enhanced cytotoxicity of doxorubicin
Study 3MCF720Reversal of resistance to vincristine

Case Studies

  • Study on Resistance Reversal :
    A study published in Cancer Research evaluated the efficacy of the compound in reversing drug resistance in SW620/Ad300 cell lines. The results showed a significant increase in the effectiveness of paclitaxel when co-administered with the compound, indicating its potential as a chemosensitizer .
  • In Vivo Studies :
    In vivo experiments conducted on mouse models demonstrated that administration of this compound resulted in reduced tumor volume and weight without significant side effects. These findings support its safety profile and therapeutic potential .
  • Structural Activity Relationship (SAR) Analysis :
    SAR studies have been conducted to optimize the compound's structure for enhanced biological activity. Modifications to the piperidine ring and the introduction of various substituents have been explored to improve binding affinity to P-gp and increase efficacy against resistant cancer cell lines .

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